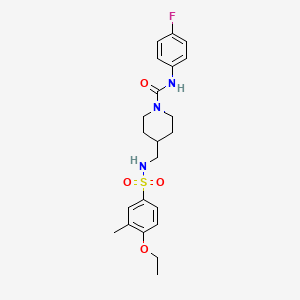

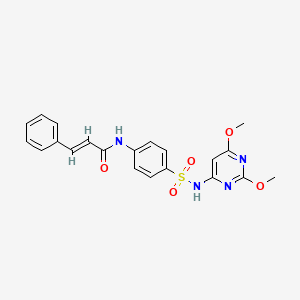

4-((4-ethoxy-3-methylphenylsulfonamido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "4-((4-ethoxy-3-methylphenylsulfonamido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide" is a structurally complex molecule that may be related to the class of sulfonamide compounds. Sulfonamides are known for their diverse biological activities, and modifications to their structure can lead to compounds with selective and potent effects on various biological targets. For instance, sulfonamide derivatives have been shown to act as agonists for the human beta(3)-adrenergic receptor, which are important for the regulation of energy balance and thermogenesis . Additionally, sulfonamide compounds have been identified as selective 5-HT(2A) receptor antagonists, which are relevant in the context of psychiatric and neurological disorders .

Synthesis Analysis

The synthesis of sulfonamide derivatives typically involves the introduction of various functional groups to achieve the desired biological activity and selectivity. In the case of beta(3) agonists, the replacement of certain groups on the phenyl ring with a sulfonamide moiety has led to potent agonists with high selectivity over other adrenergic receptors . Similarly, for the development of 5-HT(2A) receptor antagonists, modifications such as the introduction of cyano- and carboxamidophenylsulfonyl groups have been employed to enhance bioavailability and brain penetration . These strategies suggest that the synthesis of the compound would likely involve careful selection and placement of substituents to achieve the desired pharmacological profile.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is crucial in determining their biological activity and selectivity. For example, the nearly planar structures of certain polysubstituted pyridines have been shown to participate in various intermolecular interactions, such as C-H...O, C-H...F, and C-H...π, which can stabilize the crystal structure and influence the compound's properties . These interactions are important considerations when analyzing the molecular structure of "4-((4-ethoxy-3-methylphenylsulfonamido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide," as they could affect its binding affinity and selectivity towards biological targets.

Chemical Reactions Analysis

The reactivity of sulfonamide derivatives can be influenced by the presence of different substituents on the aromatic rings and the piperidine moiety. The introduction of electron-donating or electron-withdrawing groups can alter the chemical reactivity of the compound, potentially affecting its stability, solubility, and interactions with biological targets. For instance, the presence of a fluorine atom, as seen in the 5-HT(2A) receptor antagonists, can affect the compound's reactivity and pharmacokinetic properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of functional groups like ethoxy, methyl, and fluorophenyl can impact these properties. For example, the bioavailability of sulfonamide compounds has been improved by using stability toward rat liver microsomes as a predictor, leading to the identification of orally bioavailable and brain-penetrant analogues . These properties are essential for the compound's efficacy as a pharmaceutical agent and must be carefully optimized during the development process.

Wissenschaftliche Forschungsanwendungen

1. Hypoglycemic Benzoic Acid Derivatives

- Research has delved into the structure-activity relationships of hypoglycemic benzoic acid derivatives, leading to the development of compounds like repaglinide. These studies have focused on modifications that enhance hypoglycemic activity, resulting in compounds that are significantly more active than traditional sulfonylureas. Such compounds have been used in the treatment of type 2 diabetes, demonstrating the therapeutic potential of these chemical frameworks (Grell et al., 1998).

2. Serotonin Receptor Imaging

- Compounds structurally related to the one have been used in imaging studies, particularly involving the serotonin 1A (5-HT(1A)) receptors. These studies utilize positron emission tomography (PET) to quantify receptor densities in the brain, offering insights into the pathophysiology of disorders like Alzheimer's disease (Kepe et al., 2006).

3. 5-HT Receptor Selectivity

- Research into N-alkylated arylsulfonamide derivatives of (aryloxy)ethyl piperidines has explored their potential as selective 5-HT7 receptor ligands or multifunctional agents. This approach aims to develop treatments for complex diseases by extending a polypharmacological approach, highlighting the versatility of these compounds in CNS disorder treatment strategies (Canale et al., 2016).

4. Benzamide Derivatives as 5-HT4 Receptor Agonists

- A series of benzamide derivatives have been synthesized and evaluated for their potential as serotonin 4 (5-HT4) receptor agonists. These compounds have shown promise in accelerating gastrointestinal motility, suggesting their potential as novel prokinetic agents with good oral bioavailability, which is crucial for practical therapeutic applications (Sonda et al., 2003).

Eigenschaften

IUPAC Name |

4-[[(4-ethoxy-3-methylphenyl)sulfonylamino]methyl]-N-(4-fluorophenyl)piperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28FN3O4S/c1-3-30-21-9-8-20(14-16(21)2)31(28,29)24-15-17-10-12-26(13-11-17)22(27)25-19-6-4-18(23)5-7-19/h4-9,14,17,24H,3,10-13,15H2,1-2H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACGJYBKFLLWFQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C(=O)NC3=CC=C(C=C3)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28FN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((4-ethoxy-3-methylphenylsulfonamido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-cyano-N-[4-(2,6-dimethylmorpholin-4-yl)phenyl]acetamide](/img/structure/B2514498.png)

![methyl 5-{[2-oxo-3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]methyl}-2-furoate](/img/structure/B2514503.png)

![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)benzenesulfonamide](/img/structure/B2514504.png)

![N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]-N'-phenylurea](/img/structure/B2514510.png)

![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-tosylacetamide](/img/structure/B2514512.png)

![N-[[5-(cyanomethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]-2,6-difluorobenzamide](/img/structure/B2514520.png)